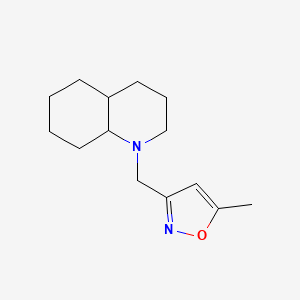![molecular formula C11H12N2S B7508120 1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)
1-[(4-Methylsulfanylphenyl)methyl]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylsulfanylphenyl)methyl]imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of imidazole and contains a methylsulfanylphenyl group attached to the imidazole ring.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Methylsulfanylphenyl)methyl]imidazole is not fully understood. However, it is believed to exert its effects through the inhibition of oxidative stress and inflammation. It has also been shown to modulate various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
1-[(4-Methylsulfanylphenyl)methyl]imidazole has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-Methylsulfanylphenyl)methyl]imidazole in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a useful tool for investigating the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Methylsulfanylphenyl)methyl]imidazole. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further studies on its safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, there is a need for more research on its potential applications in the field of cancer therapy.
Synthesemethoden
The synthesis of 1-[(4-Methylsulfanylphenyl)methyl]imidazole involves the reaction of 4-methylthiobenzyl chloride with imidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or N-methylpyrrolidone and is typically carried out under reflux conditions. The resulting product is purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylsulfanylphenyl)methyl]imidazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-14-11-4-2-10(3-5-11)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFZRQNKIIQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)
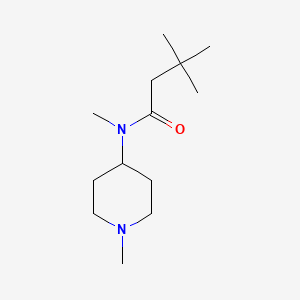
![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)



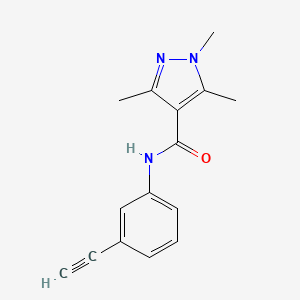

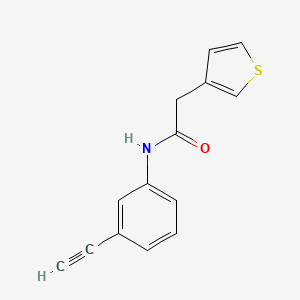

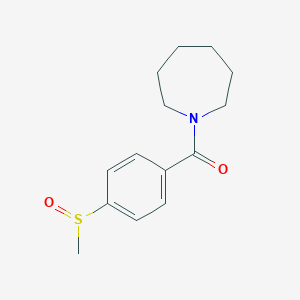
![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
